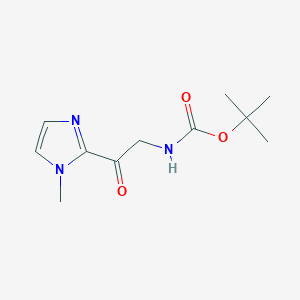
2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% (CMDF) is a chemical compound belonging to the class of oxadiazoles. It is a white, crystalline, and slightly hygroscopic solid. CMDF has a melting point of 134-135°C and a boiling point of 153-154°C. CMDF has many applications in scientific research, including its use as a reagent in organic synthesis, as an analytical tool, and as a tool for studying the structure and reactivity of organic molecules.
Mecanismo De Acción
2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% is a versatile reactant that can be used in a variety of reactions. The most common reaction involving 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% is the formation of aryl oxides. This reaction occurs when 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% reacts with a nucleophile, such as an alcohol or an amine. The nucleophile attacks the carbon atom of the 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% molecule, resulting in the formation of an aryl oxide. The aryl oxide can then be used in further reactions, such as the formation of esters, amides, and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% are not well understood. However, it is known that 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% has a low toxicity and is not considered to be a health hazard. In addition, 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% has been shown to be non-mutagenic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% in lab experiments is its versatility. 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% can be used in a variety of reactions, including the formation of aryl oxides, esters, amides, and amines. Additionally, 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% is relatively inexpensive and easy to obtain. The main limitation of using 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% in lab experiments is that it is a relatively unstable compound, which can make it difficult to work with.
Direcciones Futuras
Future research on 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% could focus on its potential applications in pharmaceuticals, such as its use as a drug delivery system or as a tool for studying drug metabolism. Additionally, further research on the biochemical and physiological effects of 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% could be performed. Finally, further research on the synthesis of 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% and its derivatives could be conducted in order to improve the efficiency of the synthesis process.
Métodos De Síntesis
2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% can be synthesized from the reaction of 2-chloro-5-fluoroaniline with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by recrystallization.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% has been used in a variety of scientific research applications, including as an analytical tool, as a reagent in organic synthesis, and as a tool for studying the structure and reactivity of organic molecules. In analytical chemistry, 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% can be used to detect and measure the concentrations of various compounds in a sample. In organic synthesis, 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% can be used as a reagent in the synthesis of various compounds, such as esters, amides, and amines. In addition, 2-(Chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole, 95% can be used as a tool for studying the structure and reactivity of organic molecules, as it is a versatile reactant that can be used in a variety of reactions.
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-4-8-13-14-9(15-8)5-1-6(11)3-7(12)2-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEERIONDSMDYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

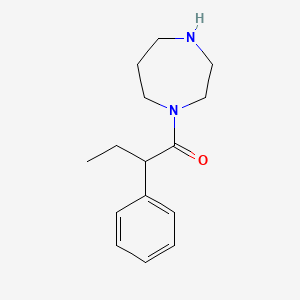

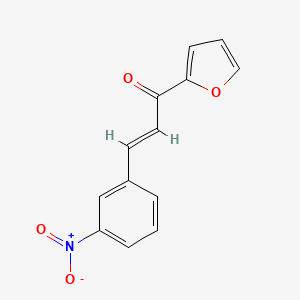


![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)
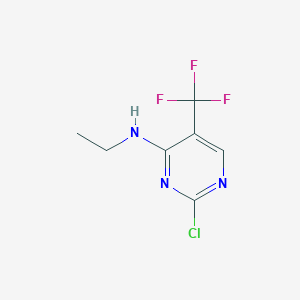

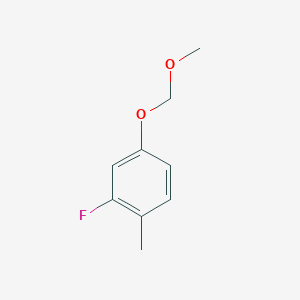
![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)



